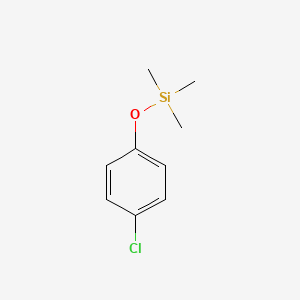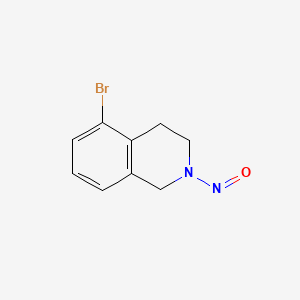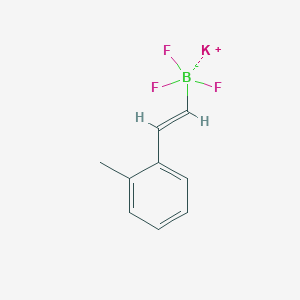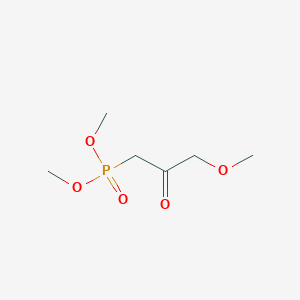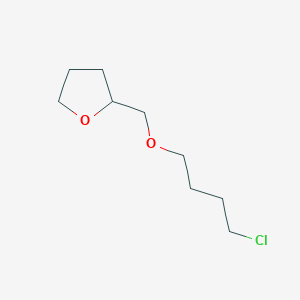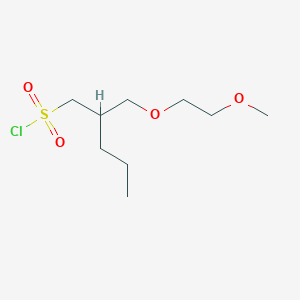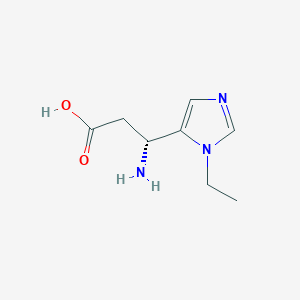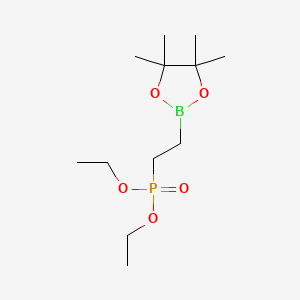![molecular formula C13H26Cl2N4O B15299768 (2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride](/img/structure/B15299768.png)
(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a pyrazole ring, and a butanamide backbone. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amino and butanamide groups. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino and pyrazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-methylbutanamide: A simpler analog without the pyrazole ring.
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanamide: Lacks the amino group.
(2S)-2-amino-N-[3,5-dimethyl-1H-pyrazol-4-yl]-3-methylbutanamide: Similar structure but without the isopropyl group.
Uniqueness
The uniqueness of (2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride lies in its specific combination of functional groups and its dihydrochloride form, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H26Cl2N4O |
|---|---|
分子量 |
325.3 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-3-methylbutanamide;dihydrochloride |
InChI |
InChI=1S/C13H24N4O.2ClH/c1-7(2)11(14)13(18)15-12-9(5)16-17(8(3)4)10(12)6;;/h7-8,11H,14H2,1-6H3,(H,15,18);2*1H/t11-;;/m0../s1 |
InChI 键 |
INZZCDNFNVYKAB-IDMXKUIJSA-N |
手性 SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)[C@H](C(C)C)N.Cl.Cl |
规范 SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C(C(C)C)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



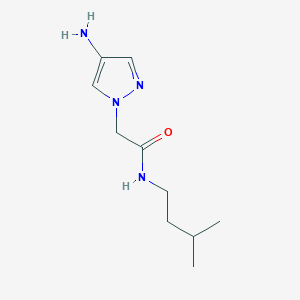
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
